Several synthetic routes have been explored for the preparation of (3,5-Dimethyl-4-isoxazolyl)methanol. One such method involves the reaction of aryl aldehydes with hydroxylamine hydrochloride to form the corresponding oximes, followed by further transformations to yield the desired product . Additionally, metal-free synthetic strategies have been investigated to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
The molecular formula of (3,5-Dimethyl-4-isoxazolyl)methanol is C6H9NO2. Its structure includes a five-membered isoxazole ring with two methyl groups and a hydroxyl group attached. The SMILES notation for this compound is CC1=NOC(C)=C1C(C2=CC=CC=C2)O
.
The compound can participate in various chemical reactions, including cycloaddition reactions and transformations involving oximes. For example, in situ-formed ethoxycarbonyl formonitrile oxide reacts with dipolarophiles to yield ester-functionalized isoxazoles . Further investigations into its reactivity and functional group transformations are essential.
This compound falls under the category of heterocyclic compounds, specifically isoxazoles, which are five-membered rings containing one nitrogen and one oxygen atom. The molecular formula for (3,5-Dimethyl-4-isoxazolyl)methanol is C₆H₉NO₂, with a molecular weight of approximately 127.14 g/mol . It is recognized in scientific literature and databases such as PubChem and American Elements, where it is listed among various chemical resources .
The synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol can be achieved through several methods, primarily involving the functionalization of isoxazole derivatives.
The molecular structure of (3,5-Dimethyl-4-isoxazolyl)methanol features a five-membered ring with two methyl groups located at positions 3 and 5 of the isoxazole ring and a hydroxymethyl group at position 4.
The structural formula indicates that the compound has both hydrophilic (hydroxymethyl) and hydrophobic (methyl groups) characteristics, which may influence its solubility and reactivity .
(3,5-Dimethyl-4-isoxazolyl)methanol participates in various chemical reactions that modify its structure for different applications.
The mechanism of action for (3,5-Dimethyl-4-isoxazolyl)methanol primarily involves its interactions at a molecular level within biological systems.
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. The mechanism likely involves:
Further studies are necessary to elucidate specific pathways and targets within biological systems .
(3,5-Dimethyl-4-isoxazolyl)methanol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Density | 1.137 g/cm³ |
Melting Point | 76 °C |
Boiling Point | 96-97 °C |
Flash Point | 112.1 °C |
Solubility | Soluble in water |
These properties suggest that the compound has moderate volatility and stability under standard conditions but should be handled with care due to its irritant nature .
(3,5-Dimethyl-4-isoxazolyl)methanol has diverse applications across various scientific fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0